2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine
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Overview
Description
2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 4-position and a phenyl ring substituted with a dimethylsulfamoyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the Phenyl Ring: The phenyl ring can be attached through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonamide formation, typically using dimethylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-N,N-Dimethylsulfamoylphenyl)-4-methoxypyridine: Similar structure with a methoxy group instead of a hydroxyl group.
2-(3-N,N-Dimethylsulfamoylphenyl)-4-aminopyridine: Similar structure with an amino group instead of a hydroxyl group.
2-(3-N,N-Dimethylsulfamoylphenyl)-4-chloropyridine: Similar structure with a chloro group instead of a hydroxyl group.
Uniqueness
2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is unique due to the presence of both the hydroxyl group and the dimethylsulfamoyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the dimethylsulfamoyl group provides steric hindrance and electronic effects that influence its interactions with molecular targets.
Properties
IUPAC Name |
N,N-dimethyl-3-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)13-9-11(16)6-7-14-13/h3-9H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMXKLYOCBTGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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